

An In-depth Technical Guide to the Discovery and Synthesis of UC-1V150

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Compound of Interest

Compound Name: UC-1V150

Cat. No.: B1256801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **UC-1V150**, a potent and specific Toll-like receptor 7 (TLR7) agonist. **UC-1V150** has demonstrated significant potential in immunotherapy due to its ability to stimulate robust cellular immune responses and its anti-tumor activity.^[1] This document details the compound's mechanism of action, quantitative biological data, and the experimental protocols for its synthesis and key assays.

Discovery and Rationale

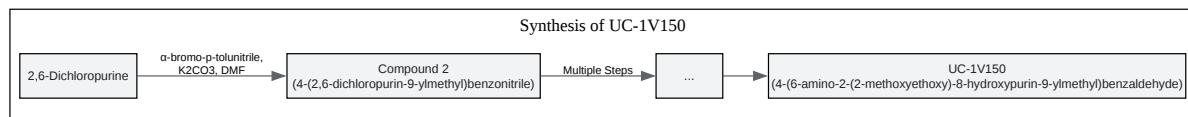
UC-1V150 was developed as a synthetic small-molecule agonist for TLR7, a key receptor in the innate immune system.^{[2][3][4]} The activation of TLR7 by ligands, such as single-stranded RNA from viruses, triggers a signaling cascade that leads to the maturation of antigen-presenting cells, upregulation of costimulatory molecules, and the secretion of pro-inflammatory cytokines like TNF- α , IL-6, IL-12, and IFN- α .^[2] The therapeutic potential of TLR7 agonists lies in their ability to harness this powerful immune response for applications in cancer immunotherapy and as vaccine adjuvants.

UC-1V150 was designed with a key structural feature: a free aldehyde group on its benzyl moiety. This functional group allows for the convenient coupling of **UC-1V150** to various macromolecules, including proteins, antibodies, and phospholipids, through a linker molecule. This "conjugatable" nature enhances its therapeutic utility, enabling targeted delivery to specific cells or tissues and improving its pharmacokinetic properties.

Synthesis of UC-1V150

The synthesis of **UC-1V150** is a multi-step process starting from 2,6-dichloropurine. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol as described in the literature.

Synthetic Workflow Diagram



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Caption: Synthetic pathway of **UC-1V150** from 2,6-dichloropurine.

Experimental Protocol: Synthesis of Intermediate Compound 2

The synthesis of a key intermediate, 4-(2,6-dichloropurin-9-ylmethyl)benzonitrile (Compound 2), is a crucial first step.

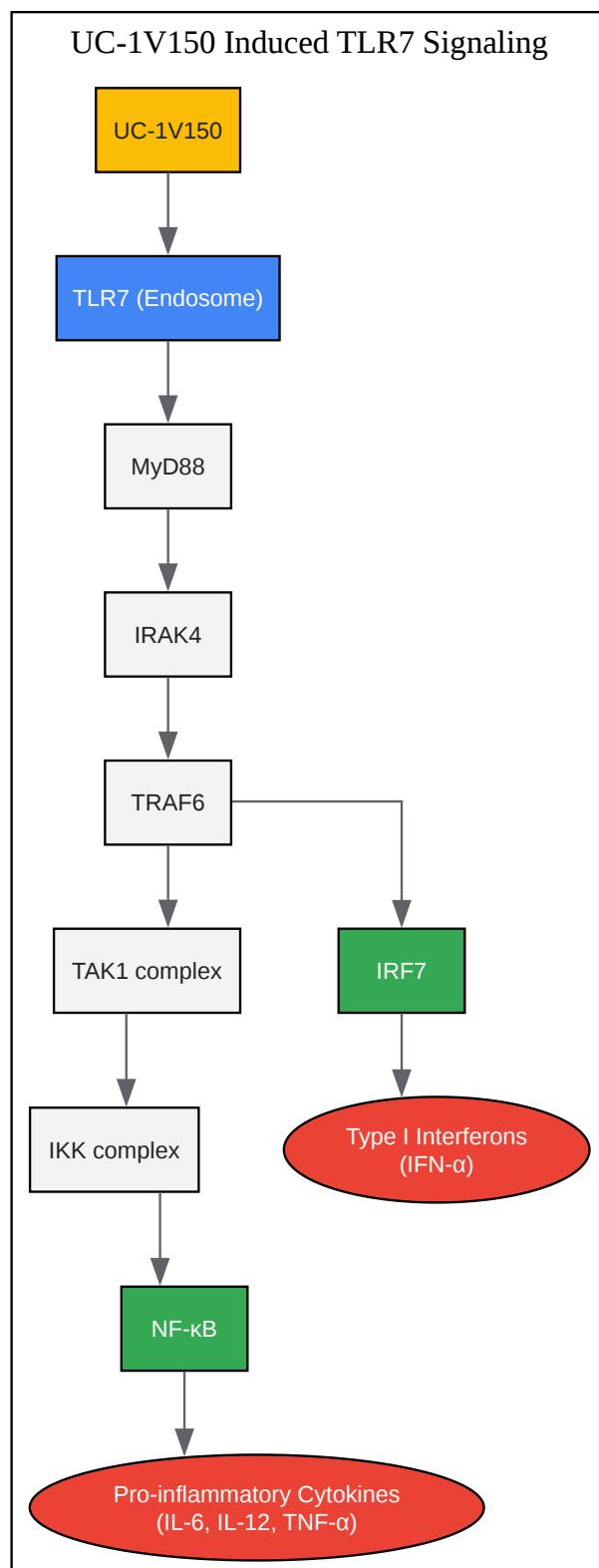
- Materials:
 - 2,6-dichloro-9H-purine (Compound 1)
 - α -bromo-p-tolunitrile
 - Potassium carbonate (K_2CO_3)
 - Dimethylformamide (DMF)
- Procedure:
 - Dissolve 16 mmol of 2,6-dichloro-9H-purine in 50 ml of dimethylformamide.

- Add 50 mmol of potassium carbonate to the mixture.
- Add 22 mmol of α -bromo-p-tolunitrile to the reaction mixture.
- Stir the mixture at ambient temperature for 16 hours.
- Following the reaction, the product (Compound 2) is isolated and purified. The subsequent steps to convert Compound 2 into **UC-1V150** involve further chemical modifications.

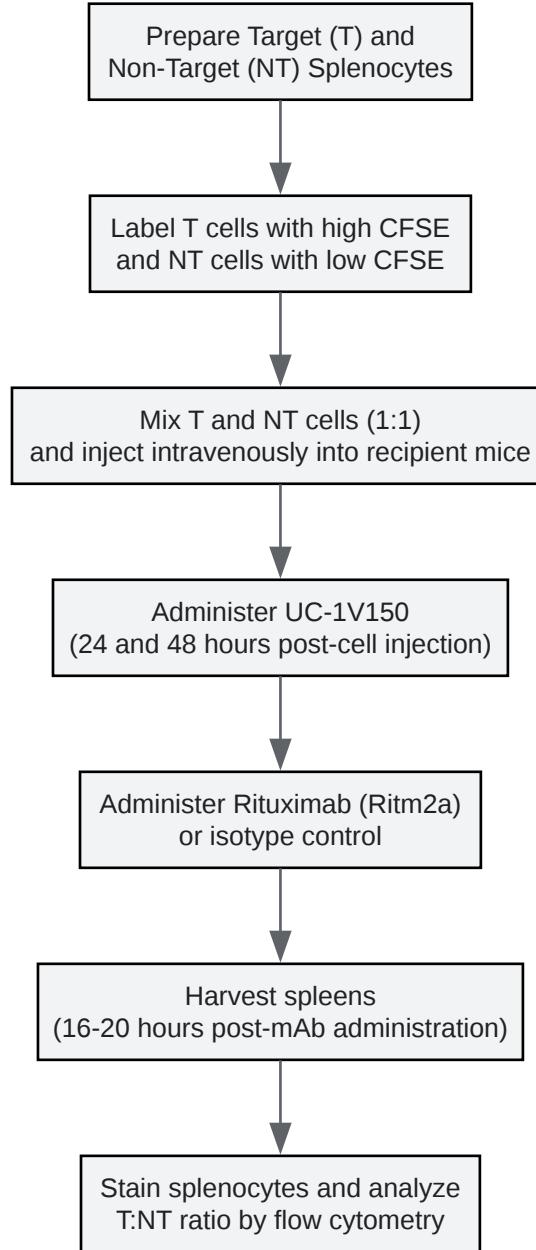
Mechanism of Action and Signaling Pathway

UC-1V150 functions as a specific agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor, and its activation by **UC-1V150** initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF- κ B and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines.

TLR7 Signaling Pathway Diagram



In Vivo B Cell Depletion Assay Workflow



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